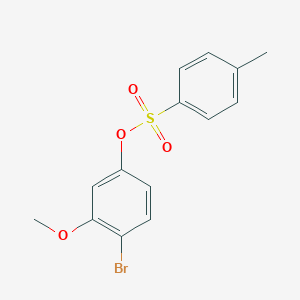

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

(4-bromo-3-methoxyphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO4S/c1-10-3-6-12(7-4-10)20(16,17)19-11-5-8-13(15)14(9-11)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIDHYIODBKDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472943 | |

| Record name | 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137396-01-1 | |

| Record name | 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Steps:

Table 2: Industrial Process Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| NBS Equivalents | 1.05 | Maximizes conversion |

| Light Source | UV (365 nm) | 85% yield |

| Temperature | 25–30°C | Avoids side reactions |

| Batch Size | 50–100 kg | Consistent purity (97%) |

Advantages :

Alternative Synthetic Routes

Halogen Exchange Reactions

A less common method involves halogen exchange using lithium bromide on 4-chloro-3-methoxyphenyl tosylate. This route is limited by competing elimination reactions but offers moderate yields (65–70%).

Methoxylation of Brominated Precursors

4-Bromo-2-fluorobenzaldehyde can be methoxylated via nucleophilic aromatic substitution with sodium methoxide. Subsequent oxidation and sulfonation yield the target compound.

Table 3: Comparative Analysis of Alternative Methods

| Method | Starting Material | Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| Halogen Exchange | 4-Chloro analog | 68 | 120 |

| Methoxylation-Oxidation | 2-Fluoro derivative | 72 | 150 |

Optimization Studies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Non-polar solvents (toluene, chlorobenzene) improve selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce sulfonic acids.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate has several scientific research applications:

Photodynamic Therapy (PDT): The compound is used to synthesize photosensitizers with high singlet oxygen quantum yield, which are promising for cancer treatment through PDT.

Supramolecular Chemistry: It plays a role in supramolecular chemistry, where noncovalent interactions like hydrogen bonds, halogen bonds, and π-π interactions are pivotal.

Synthetic Chemistry: The compound is used to develop various novel molecules and compounds, serving as intermediates or final products in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate involves its role as a reagent in organic synthesis. It acts as a building block for the synthesis of more complex molecules. In photodynamic therapy, the compound’s derivatives generate singlet oxygen upon light activation, which induces cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonate Groups

2-Aminoanilinium 4-Methylbenzenesulfonate

- Structure: Features a 4-methylbenzenesulfonate anion paired with a 2-aminoanilinium cation.

- Key Differences: Unlike 4-bromo-3-methoxyphenyl 4-methylbenzenesulfonate, this compound lacks halogen substituents and has an amino group, which increases its polarity and solubility in aqueous media.

- Crystallographic Data: Monoclinic crystal system (space group P2₁/n) with lattice parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å .

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-Methylbenzenesulfonate

- Structure : Contains a fluorinated and trifluoromethyl-substituted aromatic ring linked to a sulfonate group.

- Key Differences : The trifluoromethyl group enhances electron-withdrawing effects, while the fluorine atom reduces steric bulk compared to bromine in the target compound. This impacts metabolic stability and binding kinetics .

Brominated and Methoxy-Substituted Analogues

4-Bromo-2-(Trifluoromethyl)Anisole

- Structure : A brominated methoxybenzene derivative with a trifluoromethyl group.

- Key Differences : The absence of a sulfonate group reduces its polarity, making it more lipophilic. The trifluoromethyl group introduces strong inductive effects, altering reactivity in nucleophilic substitutions .

4-Bromo-3-Methylbenzoic Acid

Physicochemical Properties

| Property | This compound | 2-Aminoanilinium 4-Methylbenzenesulfonate | 4-Bromo-2-(Trifluoromethyl)Anisole |

|---|---|---|---|

| Molecular Weight (g/mol) | ~345 (estimated) | 280.34 | 269.0 |

| Solubility | Moderate in DMSO, low in water | High in water (ionic nature) | High in organic solvents |

| Melting Point | Not reported | >200°C (decomposes) | 45–50°C |

| Key Functional Groups | Bromine, methoxy, sulfonate | Amino, sulfonate | Bromine, methoxy, trifluoromethyl |

Biologische Aktivität

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological effects, focusing on anticancer properties, estrogen receptor interactions, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound features a brominated phenyl ring and a sulfonate group, which are critical for its biological activity. Its molecular formula is C15H15BrO3S, and it has been studied for various biochemical interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study reported its activity against several cancer cell lines, including A549 (lung cancer) and K562 (chronic myeloid leukemia). The compound exhibited an IC50 value of 2.18 µM against A549 cells, indicating significant potency in inhibiting cancer cell growth .

Table 1: Anticancer Activity of this compound

Estrogen Receptor Interactions

The compound also exhibits selective activity towards estrogen receptors. It has been shown to bind preferentially to the estrogen receptor beta (ERβ), demonstrating antagonist activity against estrogen-induced proliferation in certain cell types. This selectivity may provide therapeutic avenues for conditions modulated by estrogen signaling .

The mechanism by which this compound exerts its effects involves modulation of cell cycle progression and apoptosis induction in cancer cells. For instance, treatment with the compound resulted in G2/M phase arrest in K562 cells, suggesting interference with normal cell cycle regulation . Additionally, it was observed that the compound can induce apoptosis in a concentration-dependent manner.

Case Studies and Experimental Findings

In a comparative study involving various derivatives of benzenesulfonates, this compound was noted for its relatively high selectivity index (SI) against normal cells while maintaining cytotoxicity towards cancer cells. The observed SI values were significant, indicating a favorable therapeutic window .

Table 2: Selectivity Index of Sulfonate Derivatives

| Compound | SI Value | Target Cell Line |

|---|---|---|

| BS3 | 97.06 | K562 |

| BS4 | 144.51 | K562 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.